molecular formula C20H19Cl2N7 B12012251 N,N-bis(2-chloroethyl)-4-{(E)-[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinylidene]methyl}aniline

N,N-bis(2-chloroethyl)-4-{(E)-[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinylidene]methyl}aniline

Cat. No.: B12012251
M. Wt: 428.3 g/mol
InChI Key: QLPSYUXRJWNUOK-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-[bis(2-chloroethyl)amino]benzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone involves multiple steps, starting with the preparation of the benzaldehyde derivative. The reaction conditions typically involve the use of bis(2-chloroethyl)amine and benzaldehyde under controlled temperature and pressure .

Chemical Reactions Analysis

4-[bis(2-chloroethyl)amino]benzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-[bis(2-chloroethyl)amino]benzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[bis(2-chloroethyl)amino]benzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone involves its interaction with cellular components at the molecular level. The compound is believed to target specific enzymes and proteins, disrupting their normal function. This can lead to various biological effects, including inhibition of cell growth and induction of apoptosis .

Properties

Molecular Formula

C20H19Cl2N7

Molecular Weight

428.3 g/mol

IUPAC Name

N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine

InChI

InChI=1S/C20H19Cl2N7/c21-9-11-28(12-10-22)16-7-5-15(6-8-16)13-23-25-19-17-3-1-2-4-18(17)20-26-24-14-29(20)27-19/h1-8,13-14H,9-12H2,(H,25,27)/b23-13+

InChI Key

QLPSYUXRJWNUOK-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NN3C2=NN=C3)N/N=C/C4=CC=C(C=C4)N(CCCl)CCCl

Canonical SMILES

C1=CC=C2C(=C1)C(=NN3C2=NN=C3)NN=CC4=CC=C(C=C4)N(CCCl)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.